1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Mechanism of Action
Target of Action
It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It is known that piperazine derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
It is known that piperazine derivatives can have a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one typically involves the reaction of 2-methylpiperazine with a suitable phenylpropanone derivative. One common method involves the use of a palladium-catalyzed cyclization reaction, which provides high yields and regioselectivity . Another approach includes the use of a visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of palladium-catalyzed cyclization under aerobic conditions is favored due to its operational simplicity and the availability of reactants . Additionally, the use of eco-friendly solvents and reagents is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-AP-237: An acyl piperazine opioid with similar structural features.
4-Methylpiperazin-1-yl derivatives: Compounds with similar piperazine moieties but different substituents.
Piperazine-containing drugs: Such as trimetazidine, ranolazine, and aripiprazole.
Uniqueness
1-(2-Methylpiperazin-1-yl)-3-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
1-(2-methylpiperazin-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWAQLDRTVTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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